molecular formula C16H24N6O3S2 B2777011 (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1904081-60-2

(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2777011
CAS No.: 1904081-60-2
M. Wt: 412.53
InChI Key: QKWRBUFPRTVGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone” is a heterocyclic molecule featuring a 1,2-dimethylimidazole core sulfonylated at the 4-position, linked to a 1,4-diazepane ring, and conjugated with a 4-propyl-1,2,3-thiadiazole moiety via a methanone bridge. Its structural complexity arises from the integration of pharmacologically relevant groups: the sulfonamide group (implicated in hydrogen bonding and solubility), the diazepane ring (contributing to conformational flexibility), and the thiadiazole (associated with metabolic stability and π-π interactions).

Properties

IUPAC Name

[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(4-propylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O3S2/c1-4-6-13-15(26-19-18-13)16(23)21-7-5-8-22(10-9-21)27(24,25)14-11-20(3)12(2)17-14/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWRBUFPRTVGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a complex molecule that incorporates imidazole and thiadiazole moieties, known for their diverse biological activities. This article reviews the biological activity of this compound based on existing literature and experimental findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H20N6O2S2\text{C}_{15}\text{H}_{20}\text{N}_{6}\text{O}_{2}\text{S}_{2}

This structure features a sulfonamide group from the imidazole derivative and a thiadiazole ring, which are both associated with various pharmacological activities.

1. Antimicrobial Activity

Imidazole and thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits potential against various bacterial strains. For instance, studies have shown that similar compounds demonstrate significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often in the low microgram range .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µg/mL)
5cE. coli3.125
5dS. aureus6.25
5lBacillus subtilis12.5

2. Antitubercular Activity

Research indicates that imidazole derivatives can exhibit potent antitubercular activity. For example, several imidazo[2,1-b][1,3,4]thiadiazole derivatives were tested against Mycobacterium tuberculosis, revealing that modifications to the thiadiazole ring significantly enhance activity . The compound's structural components suggest it could similarly exhibit efficacy against tuberculosis.

3. Antioxidant Properties

Compounds containing imidazole and thiadiazole rings have also been reported to possess antioxidant activities. These activities are crucial for combating oxidative stress-related diseases. The mechanism typically involves scavenging free radicals and enhancing cellular defense mechanisms against oxidative damage .

Case Study 1: Synthesis and Evaluation of Imidazole Derivatives

A study synthesized a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their biological activities. Among the tested compounds, those with specific substitutions showed enhanced antibacterial and antifungal properties compared to standard drugs like ciprofloxacin .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of related compounds indicated that the presence of electron-withdrawing groups on the thiadiazole ring improved antimicrobial potency. This suggests that similar modifications could enhance the biological activity of this compound .

Comparison with Similar Compounds

Key Observations :

  • The sulfonyl group in the target compound mirrors the methylsulfonyl group in compounds 5 and 6a (Ev4), which enhances solubility and hydrogen-bonding capacity .
  • The 1,4-diazepane ring introduces conformational flexibility absent in rigid triazole or pyrazole derivatives (Ev5, Ev6), possibly improving target engagement .

Comparative Efficiency :

  • TDAE methodology (Ev3) achieves high yields (75–90%) for nitroimidazole derivatives but requires anhydrous conditions .
  • Triazole-thioether conjugates (Ev5) are synthesized in moderate yields (60–70%) via sodium ethoxide-mediated reactions, suggesting room for optimization in the target compound’s synthesis .

Physicochemical Properties

Predicted properties (estimated via analogy):

  • LogP : ~2.5 (higher than imidazo[2,1-b]thiazoles due to the propyl-thiadiazole group).
  • Solubility : Moderate aqueous solubility (sulfonyl group counterbalances lipophilic thiadiazole).
  • Conformational Analysis : The diazepane ring’s flexibility may adopt multiple low-energy conformers, as seen in isostructural thiazole derivatives (Ev6) .

Q & A

Advanced Research Question

  • Analog Synthesis : Replace the propyl group with shorter (methyl) or bulkier (isopropyl) alkyl chains; assess via SPR or ITC binding assays .
  • Crystallographic Docking : If target structure is known (e.g., a kinase), use AutoDock Vina to model interactions with the thiadiazole ring .
  • Free Energy Perturbation (FEP) : Compute ΔΔG for substituent modifications using Schrödinger’s FEP+ module .

What analytical methods are most effective for quantifying this compound in biological matrices, and how can sensitivity be improved?

Basic Research Question

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 μm) with gradient elution (0.1% formic acid in water/acetonitrile). Optimize MRM transitions for [M+H]+ .
  • Sample Preparation : Protein precipitation (acetonitrile) followed by SPE (HLB cartridges) to reduce matrix effects .
  • LOD/LOQ Enhancement : Derivatize with dansyl chloride for fluorometric detection (LOD <1 ng/mL) .

How should researchers address conflicting data in solubility and stability profiles across different pH conditions?

Advanced Research Question

  • pH-Solubility Profile : Use shake-flask method (USP apparatus) at pH 1.2 (simulated gastric fluid) to pH 7.4 (blood) .
  • Forced Degradation Studies : Expose to 0.1 M HCl/NaOH (40°C, 24 hr) and analyze degradation products via UPLC-QTOF .
  • Buffer Selection : Use biorelevant media (FaSSIF/FeSSIF) to mimic physiological conditions .

What in silico tools are recommended for predicting the compound’s toxicity profile, and how can false positives be minimized?

Basic Research Question

  • Pro-Tox II : Predict organ toxicity (e.g., hepatotoxicity) and mutagenicity (Ames test) .
  • FAF-Drugs4 : Filter pan-assay interference compounds (PAINS) using substructure alerts .
  • Validation : Cross-check with Tox21/ToxCast datasets to reduce false positives .

How can researchers design a robust stability-indicating method for long-term storage studies of this compound?

Advanced Research Question

  • ICH Guidelines : Conduct accelerated stability testing (40°C/75% RH for 6 months) with sampling at 0, 1, 3, and 6 months .
  • HPLC Method : Use a stability-indicating C18 column, gradient elution (10–90% acetonitrile), and PDA detection (210–400 nm) .
  • Degradation Kinetics : Apply Arrhenius equation to extrapolate shelf life at 25°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.